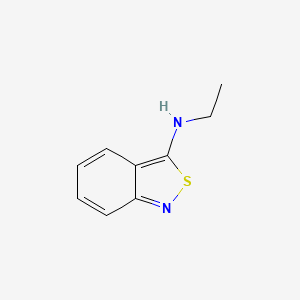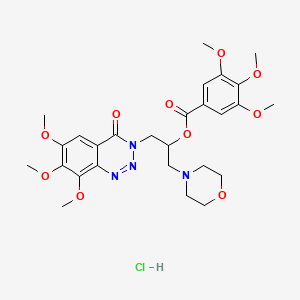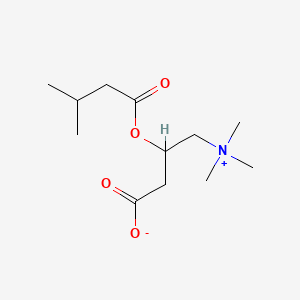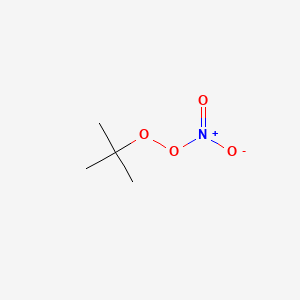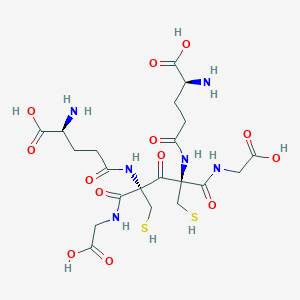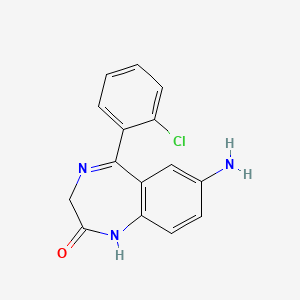
7-Aminoclonazepam
Übersicht
Beschreibung
7-Aminoclonazepam (7-AC) is a novel benzodiazepine derivative that has recently gained interest in the scientific community due to its potential as an experimental tool for studying the effects of benzodiazepines on the central nervous system. 7-AC is a metabolite of the benzodiazepine clonazepam and possesses similar pharmacological properties, but with a longer half-life. This makes 7-AC an attractive option for researchers looking to study the effects of benzodiazepines on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
Enhanced Sensitivity in ELISA Testing
7-Aminoclonazepam has been utilized to improve the sensitivity of enzyme-linked immunosorbent assays (ELISAs). By using bioconjugates of gold nanoparticles and enzyme-labeled antibodies, researchers have increased the sensitivity of traditional ELISA methods for detecting small molecules like 7-Aminoclonazepam .
Detection in Oral Fluid for Toxicology
In toxicological studies, 7-Aminoclonazepam is detected more frequently in oral fluid samples than its parent drug, clonazepam. This is particularly relevant for cases involving opioid maintenance treatment, where monitoring drug use is crucial .
Forensic Science Applications
Forensic toxicologists employ 7-Aminoclonazepam to monitor the use of clonazepam, especially in cases related to drug-facilitated crimes. It serves as a reliable marker in blood and oral fluid samples for the presence of clonazepam .
Clinical Analysis and Therapeutic Monitoring
7-Aminoclonazepam plays a significant role in clinical settings for therapeutic drug monitoring (TDM). It helps in optimizing drug dosing, verifying consumption compliance, and identifying changes in pharmacokinetics .
Drug Testing and Compliance
In drug testing scenarios, such as workplace screening or compliance in treatment programs, 7-Aminoclonazepam is a critical metabolite for confirming the use of clonazepam. It is used in various analytical methods, including GC/MS and LC/MS, to ensure accurate results .
Pharmacological Research
7-Aminoclonazepam is studied for its pharmacokinetic properties and side effects. Research in this area helps understand the drug’s behavior in the body, its metabolism, and its interaction with other medications, which is vital for patient safety and effective treatment .
Wirkmechanismus
Target of Action
7-Aminoclonazepam, a metabolite of Clonazepam, primarily targets the GABA A receptors . These receptors play a crucial role in the nervous system as they are responsible for mediating the inhibitory effects of gamma-aminobutyric acid (GABA), the chief inhibitory neurotransmitter .
Mode of Action
7-Aminoclonazepam interacts with its target, the GABA A receptors, by binding to them . This binding enhances the effect of GABA, leading to an increase in the inhibitory effects of this neurotransmitter . As a result, there is a decrease in neuronal excitability, which contributes to the compound’s anticonvulsant, sedative, and muscle relaxant properties .
Biochemical Pathways
The action of 7-Aminoclonazepam primarily affects the GABAergic pathway . By enhancing the responses of GABA A receptors, it increases the inhibitory effects of GABA in the central nervous system . This modulation of the GABAergic pathway can lead to downstream effects such as reduced anxiety, prevention of seizures, and induction of sleep .
Pharmacokinetics
The pharmacokinetics of 7-Aminoclonazepam involve its absorption, distribution, metabolism, and excretion (ADME). Clonazepam, the parent drug of 7-Aminoclonazepam, is well-absorbed in the body with a bioavailability of 90% . It is metabolized in the liver by the cytochrome P450 3A enzyme to form metabolites including 7-Aminoclonazepam . These metabolites are then excreted by the kidneys . The half-life of Clonazepam, the parent drug, ranges from 19 to 60 hours .
Result of Action
The molecular and cellular effects of 7-Aminoclonazepam’s action primarily involve the enhancement of GABAergic inhibition. This results in decreased neuronal excitability, which can manifest as reduced anxiety, prevention of seizures, and induction of sleep .
Action Environment
The action, efficacy, and stability of 7-Aminoclonazepam can be influenced by various environmental factors. For instance, both the parent drug Clonazepam and 7-Aminoclonazepam are unstable in biofluids, so specimens should be preserved with sodium fluoride, stored at the lowest possible temperature, and analyzed quickly to minimize losses . Furthermore, drug interactions can also influence the action of 7-Aminoclonazepam. For example, the level of Clonazepam can decrease when it is co-administered with certain other compounds .
Eigenschaften
IUPAC Name |
7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFRPWRJTGLSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197913 | |
| Record name | 7-Aminoclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoclonazepam | |
CAS RN |
4959-17-5 | |
| Record name | 7-Aminoclonazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4959-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminoclonazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004959175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminoclonazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4959-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOCLONAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6640Q7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Aminoclonazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041817 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



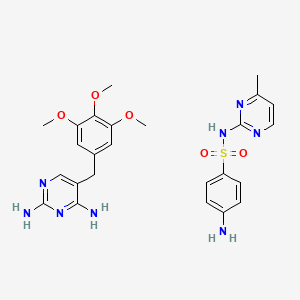
![4,5,6,7,8,8-Hexachloro-1a,2,3,4,5,6,7,7b-octahydro-4,7-methanonaphtho[1,2-b]oxirene](/img/structure/B1198186.png)

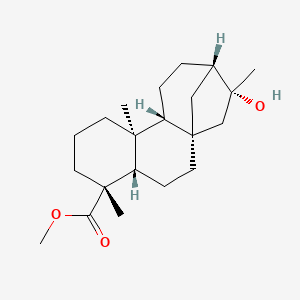
![5-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-2-methoxyphenol](/img/structure/B1198190.png)
